molecular formula C2H2N4 B1199680 1,2,4,5-Tetrazine CAS No. 290-96-0

1,2,4,5-Tetrazine

Cat. No.: B1199680
CAS No.: 290-96-0
M. Wt: 82.06 g/mol
InChI Key: HTJMXYRLEDBSLT-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazine is a nitrogen-rich heterocyclic compound characterized by a six-membered ring containing four nitrogen atoms. Its unique electronic structure, high electron deficiency, and reactivity make it valuable in diverse fields such as medicinal chemistry, bioorthogonal labeling, and energetic materials . In bioorthogonal chemistry, they undergo rapid inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like trans-cyclooctene (TCO), enabling applications in live-cell imaging . Additionally, this compound derivatives are pivotal in high-energy-density materials (HEDMs), where modifications such as N-oxide functionalization enhance detonation velocities and densities .

Preparation Methods

1,2,4,5-Tetrazine can be synthesized through several methods. One common approach involves the cyclization of nitriles with hydrazine, followed by oxidation. This method yields symmetrically disubstituted 1,2,4,5-tetrazines with various substituents such as alkyl, aryl, or heteroaryl groups . Another method involves the inverse electron demand Diels-Alder cycloaddition reactions, which are used to prepare multi-substituted pyridazines . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions for large-scale production.

Chemical Reactions Analysis

Scientific Research Applications

High-Energy Density Materials

1,2,4,5-Tetrazine and its derivatives are being extensively studied as high-energy density materials (HEDMs). Their high nitrogen content contributes to their potential as energetic compounds suitable for propellants and explosives.

Synthesis of HEDMs

The synthesis of 1,2,4,5-tetrazines typically involves various precursors such as formamidinium acetate and hydrazine. For example:

  • Method : The reaction of formamidinium acetate with hydrazine under controlled conditions yields dihydro-1,2,4,5-tetrazines, which can be oxidized to form the desired tetrazine structure .
  • Yield : This method can achieve yields exceeding 90% in some cases .

Properties and Applications

Tetrazines exhibit advantageous properties such as low sensitivity to friction and shock compared to traditional explosives. This makes them safer alternatives in applications requiring energetic materials. They are also being explored for use in gas generators and pyrotechnics due to their environmentally friendly decomposition products .

Bioorthogonal Chemistry

The unique reactivity of 1,2,4,5-tetrazines makes them valuable in bioorthogonal labeling applications. Their ability to undergo inverse electron demand Diels-Alder reactions allows for selective labeling of biomolecules without interfering with biological processes.

Case Studies

  • In studies involving cancer cell detection, tetrazines were used to label specific cell types through pretargeting strategies. This approach demonstrated the utility of tetrazines in enhancing the specificity of imaging techniques in biological systems .
  • A series of conjugatable tetrazines were synthesized and characterized for their stability and reactivity. One highly stable derivative was successfully employed in pretargeted cancer cell labeling studies .

Imaging Technologies

Recent advancements have leveraged 1,2,4,5-tetrazines in developing probes for imaging cellular processes. These probes exhibit ultra-specific responses to reactive oxygen species (ROS), particularly superoxide.

Fluorogenic Probes

  • Functionality : Tetrazine-tethered probes have been designed to provide real-time imaging of superoxide levels within cells. This capability is crucial for understanding oxidative stress-related pathologies such as myocardial ischemia/reperfusion injury .
  • Results : The probes not only enable multiplexed imaging but also facilitate the identification of mediators that can ameliorate oxidative stress-induced injuries .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
High-Energy Density MaterialsUtilized in propellants and explosives due to high nitrogen contentLower sensitivity compared to traditional explosives
Bioorthogonal ChemistryUsed for selective labeling of biomoleculesEffective in cancer cell detection with high specificity
Imaging TechnologiesProbes developed for real-time imaging of superoxide levelsEnabled identification of mediators for oxidative stress injuries

Comparison with Similar Compounds

3,6-Substituted Tetrazines

  • Methyl- and Phenyl-Substituted Tetrazines :
    • Me-Tet (3-methyl-6-phenyltetrazine) : Exhibits slower reaction kinetics (k ≈ 0.1 M⁻¹s⁻¹) but superior stability (>24-hour half-life in physiological conditions). Ideal for prolonged labeling experiments .
    • H-Tet (3-phenyltetrazine) : Demonstrates 30-fold faster reaction rates (k ≈ 3.0 M⁻¹s⁻¹) but reduced stability (~12-hour half-life), limiting its use in long-term studies .
  • Pyridyl/Pyrimidinyl Derivatives : Electron-withdrawing groups (e.g., pyridyl) accelerate cycloaddition rates. For example, pyridyl-substituted tetrazines achieve reaction rates of ~2.5 M⁻¹s⁻¹ while maintaining stability comparable to Me-Tet .

Table 1: Reactivity and Stability of Bioorthogonal Tetrazines

Compound Substituents Reaction Rate (k, M⁻¹s⁻¹) Stability (Half-life)
Me-Tet 3-methyl, 6-phenyl ~0.1 >24 hours
H-Tet 3-phenyl ~3.0 ~12 hours
Pyridyl-Tetrazine 3-pyridyl ~2.5 >24 hours

Fluorogenic Probes

Conjugated tetrazines (e.g., alkenyl derivatives) exhibit fluorescence turn-on (up to 400-fold) upon reaction with dienophiles, enabling sensitive live-cell imaging .

Energetic Materials

N-Oxide Derivatives

Introduction of N-oxide groups enhances density and detonation performance:

  • 1,2,4,5-Tetrazine : Density = 1.65 g/cm³; Detonation velocity (νD) = 7,500 m/s .
  • N-Oxide Tetrazine : Density = 1.85 g/cm³; νD = 9,100 m/s, surpassing RDX (8,600 m/s) .

Tetrazine-Triazole Hybrids

Compounds like 3-hydrazino-6-(tetrazolylimino)-tetrazine (HTATz) achieve detonation velocities >8,000 m/s, comparable to PETN and RDX .

Azido Derivatives

  • 3,6-Diazido-tetrazine (DiAT): High heat of formation (ΔHf = +1,050 kJ/mol) but notorious sensitivity to impact and friction, limiting practical use .

Table 2: Energetic Properties of Tetrazine Derivatives

Compound Density (g/cm³) Detonation Velocity (m/s) Sensitivity
This compound 1.65 7,500 High
N-Oxide Tetrazine 1.85 9,100 Moderate
Tetrazine-Triazole 1.78 8,200 Low
3,6-Diazido-Tetrazine 1.70 8,500 Very High

Pharmacological Activity

  • Antitumor Agents: QSAR studies reveal that electronic descriptors (e.g., electrophilicity) correlate with antitumor activity. Tetrazines with electron-withdrawing groups (e.g., nitro, cyano) show enhanced inhibition of A-549 cell lines .
  • Antiviral and Antibacterial Properties : Hydrazine derivatives (e.g., 1,2-dihydrotetrazines) exhibit broad-spectrum activity but lower stability compared to aromatic tetrazines .

Biological Activity

1,2,4,5-Tetrazine is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its antifungal, anticancer, antibacterial, and other pharmacological effects.

Overview of this compound

This compound is a five-membered ring compound containing four nitrogen atoms. Its unique structure allows it to participate in various chemical reactions and interactions with biological systems. Research has demonstrated that derivatives of this compound exhibit a range of biological activities that make them potential candidates for therapeutic applications.

Antifungal Activity

Recent studies have shown that certain derivatives of this compound possess significant antifungal properties. For instance, a series of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines were synthesized and tested against dermatophyte fungi such as Trichophyton, Microsporum, and Epidermophyton. The minimal inhibitory concentrations (MICs) for these compounds ranged from 0.38 to 1.5 µg/mL, indicating strong fungistatic activity .

Table 1: Antifungal Activity of Tetrazine Derivatives

Compound NameMIC (µg/mL)Target Organism
Compound A0.38Trichophyton
Compound B0.75Microsporum
Compound C1.50Epidermophyton

Anticancer Activity

The anticancer potential of 1,2,4,5-tetrazines has been explored in various studies. A notable investigation by the National Cancer Institute (NCI) evaluated several tetrazine derivatives at a concentration of 10510^{-5} M against different cancer cell lines. Compounds identified as having potent anticancer activity included those with specific structural modifications that enhanced their efficacy .

Case Study: NCI Evaluation

  • Objective : To assess the anticancer properties of synthesized tetrazines.
  • Method : High-throughput screening of tetrazine derivatives.
  • Results : Compounds exhibited cytotoxic effects on cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer).
  • : Certain tetrazine derivatives showed promise as potential anticancer agents.

Antibacterial Activity

In addition to antifungal and anticancer activities, 1,2,4,5-tetrazines have demonstrated antibacterial properties. Research indicates that these compounds can inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism involves interference with quorum-sensing pathways critical for biofilm development .

Table 2: Antibacterial Efficacy of Tetrazine Derivatives

Compound NameTarget BacteriaInhibition Mechanism
Compound DPseudomonas aeruginosaQuorum-sensing inhibition
Compound EStaphylococcus aureusBiofilm formation disruption

Other Biological Activities

1,2,4,5-Tetrazines have also been investigated for their potential as anti-inflammatory agents and anticonvulsants. Their ability to modulate various biological pathways makes them versatile candidates for drug development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1,2,4,5-tetrazine derivatives?

The synthesis of 1,2,4,5-tetrazines typically involves cyclization reactions of precursors like hydrazine derivatives or nitriles. A common method includes nitration of chloromethyl precursors followed by reduction and cyclization under controlled conditions (e.g., using NaNO₂ and HCl to generate the tetrazine ring) . For example, dimethyl this compound-3,6-dicarboxylate is synthesized via diazoacetate condensation, acid treatment, and esterification, achieving yields >70% under optimized conditions . Key considerations include temperature control (60–80°C for diazoacetate reactions) and inert atmospheres to prevent decomposition .

Q. How is UV-Vis spectroscopy utilized in characterizing this compound derivatives?

UV-Vis spectroscopy is critical for analyzing electronic transitions in tetrazines. The visible absorption spectrum of gaseous this compound exhibits fine vibrational/rotational structures due to π→π* transitions. For solution-phase studies, λmax typically lies between 500–600 nm, influenced by substituents. For example, electron-withdrawing groups (e.g., Cl) redshift absorption bands, while alkyl groups cause minor shifts. This technique helps confirm successful synthesis and monitor reactivity in IEDDA (Inverse Electron-Demand Diels-Alder) reactions .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Cytotoxicity and apoptosis induction are assessed via MTT assays and flow cytometry (e.g., Annexin V/PI staining). For instance, 3,6-dichloro-1,2,4,5-tetrazine reduced MDA-MB-231 breast cancer cell viability by >50% at 10 µM after 48 hours, with apoptosis confirmed via Hoechst 33342 nuclear staining . Dose-response curves and IC50 calculations are standard, with controls for solvent effects and baseline viability .

Advanced Research Questions

Q. How can computational methods guide the design of this compound-based high-energy density materials (HEDMs)?

Density functional theory (DFT) predicts heats of formation (HOFs), bond dissociation energies (BDEs), and detonation performance. Substituents like -N₃ or -CN increase HOFs (e.g., 3,6-diazido-tetrazine has ΔHf ≈ 1,200 kJ/mol), while -NO₂ enhances detonation velocity (D ≈ 9,500 m/s) . Computational workflows (e.g., Gaussian 03 and EXPLO5) optimize molecular stability and performance, identifying candidates with balanced energy output and thermal safety .

Q. What strategies are effective for introducing N-oxide functionalities into tetrazines to enhance energetic performance?

Oxidation with hypofluorous acid (HOF) or peroxytrifluoroacetic acid introduces N-oxide groups at the 1,4-positions, increasing density (e.g., 3,6-diazido-1,2,4,5-tetrazine-1,4-dioxide: ρ = 1.95 g/cm³) and detonation pressure (P ≈ 40 GPa). Regioselective oxidation requires controlled stoichiometry (1–2 equiv. oxidant) and low temperatures (−30°C) to avoid over-oxidation . These derivatives exhibit superior detonation velocities (vD > 9,000 m/s) compared to RDX .

Q. How do nucleophilic aromatic substitution (SNAr) reactions expand the functionalization of 3-bromo-1,2,4,5-tetrazines?

The electron-deficient tetrazine ring facilitates SNAr with amines, thiols, or alkoxides. For example, 3-bromo-tetrazine reacts with aniline at room temperature (DMF, 12 h) to yield 3-anilino derivatives (90% yield), enabling bioconjugation or fluorophore attachment . Kinetic studies reveal rate dependence on nucleophile strength (e.g., kobs for piperidine ≈ 0.1 M⁻¹s⁻¹) and solvent polarity .

Q. Methodological Notes

  • Synthetic Optimization : Use Schlenk techniques for moisture-sensitive tetrazines (e.g., dimethyl esters) .
  • Spectroscopic Validation : Pair UV-Vis with NMR (¹H/¹³C) and HRMS for structural confirmation .
  • Computational Workflows : Validate DFT-predicted HOFs with experimental calorimetry .

Properties

IUPAC Name

1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N4/c1-3-5-2-6-4-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJMXYRLEDBSLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183194
Record name s-Tetrazine (8CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290-96-0
Record name 1,2,4,5-Tetrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=290-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Tetrazine (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,2,4,5-tetrazine (0.53 M in dichloromethane) was prepared by the method of H. C. van der Plas et al. (J. Heterocycl. Chem., 1987, 24, 545-548). (2-Fluoro-5-nitrophenylethynyl)trimethylsilane (8.8 g, 37.1 mmol) and 1,4-dioxane were added to a solution of 1,2,4,5-tetrazine (35 ml, 18.6 mmol, 0.53 M in dichloromethane). The dichloromethane was distilled off and the dioxane solution was stirred at reflux for 36 h. The solvent was removed to leave a brown oil. Purification by chromatography (silica gel, 0-1% MeOH/CH2Cl2) gave 4-(2-fluoro-5-nitrophenyl)-5-trimethylsilanylpyridazine as a brown oil: MS (ES+) m/z 292 [M+H]+ and 249 [M−3CH2]+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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